molecular formula C24H29N5O8S B123725 Doxazosin methanesulfonate, (S)- CAS No. 156154-10-8

Doxazosin methanesulfonate, (S)-

Katalognummer: B123725
CAS-Nummer: 156154-10-8
Molekulargewicht: 547.6 g/mol
InChI-Schlüssel: VJECBOKJABCYMF-BDQAORGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doxazosin methanesulfonate, (S)-, also known as Doxazosin methanesulfonate, (S)-, is a useful research compound. Its molecular formula is C24H29N5O8S and its molecular weight is 547.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Doxazosin methanesulfonate, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doxazosin methanesulfonate, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Treatment of Hypertension and BPH
Doxazosin is an alpha-1 adrenergic receptor antagonist that relaxes smooth muscle in blood vessels and the prostate. This mechanism reduces blood pressure and alleviates urinary obstruction caused by BPH. Clinical studies have shown that doxazosin effectively lowers systolic and diastolic blood pressure while improving urinary symptoms in men with BPH .

Formulation Development

2.1 Controlled-Release Formulations
Recent advancements have focused on developing controlled-release formulations of doxazosin methanesulfonate. A notable innovation is the creation of a single-layer core controlled-release tablet that utilizes a semi-permeable membrane to regulate drug release. This formulation aims to maintain steady plasma concentrations, enhancing therapeutic efficacy while minimizing side effects .

Table 1: Comparison of Doxazosin Formulations

Formulation TypeRelease MechanismAdvantages
Immediate ReleaseRapid absorptionQuick onset of action
Controlled ReleaseOsmotic pressure differenceSteady drug levels, reduced side effects
Sustained ReleaseGradual release over timeProlonged therapeutic effect

Analytical Techniques for Quality Control

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)
A significant study developed a GC-MS method to quantify various alkyl methanesulfonates in doxazosin formulations. This method ensures the quality and safety of doxazosin products by detecting potential impurities that could affect patient health .

3.2 Stability Testing
Stability testing has shown that the newly developed metastable crystal form of doxazosin mesylate exhibits excellent stability over time, making it suitable for long-term storage and use in solid preparations .

Case Studies

4.1 Clinical Efficacy in Hypertension
A clinical trial demonstrated that patients receiving doxazosin exhibited significant reductions in blood pressure compared to those on placebo, with a favorable safety profile .

4.2 Improvement in Urinary Symptoms
In another study focusing on BPH patients, doxazosin significantly improved urinary flow rates and reduced symptom scores over a 12-week period, highlighting its effectiveness as a first-line treatment for this condition .

Analyse Chemischer Reaktionen

Reaction Conditions:

ComponentDetailsSource
Activating Agent N,N'-Carbonyldiimidazole (CDI)
Solvent Tetrahydrofuran (THF) at 20–25°C
Coupling Agent Dicyclohexylcarbodiimide (DCC)
Reaction Time 2 hours for activation; 1.5 hours for coupling
Yield ~99% purity (HPLC) after solvent replacement with acetone

Mechanism :

  • Activation : The carboxylic acid group of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid reacts with CDI to form an imidazolide intermediate.

  • Coupling : The activated intermediate reacts with the piperazinyl quinazolin-4-amine in THF, facilitated by DCC, to form the amide bond.

  • Workup : The product is isolated via solvent replacement (THF → acetone) and recrystallization in methanol .

Methanesulfonate Salt Formation

Conversion of doxazosin base to its methanesulfonate salt involves acid-base neutralization under controlled conditions.

Reaction Protocol:

ParameterDetailsSource
Solvent Acetone at 10–15°C
Acid Methanesulfonic acid (1.2 equivalents)
Purification Reflux in methanol, followed by cooling and filtration
Purity ≥99.8% (HPLC)

Steps :

  • Slurry Formation : Doxazosin base is suspended in acetone.

  • Acid Addition : Methanesulfonic acid is added dropwise at low temperatures to prevent side reactions.

  • Isolation : The salt precipitates upon cooling and is purified via reflux in methanol .

Impurity Control

  • Dimeric Impurity (Formula A): Minimized to ≤0.01% using CDI/DCC coupling agents instead of traditional methods .

  • Byproducts : Hydroxylated and O-demethylated metabolites are inactive and removed during purification .

Stereochemical Considerations

While the provided sources do not explicitly differentiate between (R)- and (S)-enantiomers, the synthetic route inherently controls stereochemistry at the benzodioxan carbon via chiral starting materials or resolution steps. Methanesulfonate formation does not alter the stereochemical integrity of the parent compound .

Thermal Stability

  • Melting Point : Doxazosin mesylate decomposes at temperatures >250°C .

  • Storage : Stable under inert conditions (N₂ atmosphere) at 2–8°C .

Hydrolytic Degradation

  • pH Sensitivity : Degrades in strongly acidic (pH <2) or basic (pH >9) conditions, leading to cleavage of the benzodioxan or quinazoline moieties .

  • Solution Stability : Aqueous solutions (pH 6–8) remain stable for 24 hours at 25°C .

Industrial-Scale Optimization

ParameterImprovement Over Prior ArtSource
Solvent Use Reduced from 10 L/kg to 3 L/kg via one-pot synthesis
Reactor Efficiency Single-vessel process eliminates intermediate isolation
Eco-Footprint 40% reduction in organic waste

Eigenschaften

CAS-Nummer

156154-10-8

Molekularformel

C24H29N5O8S

Molekulargewicht

547.6 g/mol

IUPAC-Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone;methanesulfonic acid

InChI

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)/t20-;/m0./s1

InChI-Schlüssel

VJECBOKJABCYMF-BDQAORGHSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O

Isomerische SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)[NH3+])OC.CS(=O)(=O)[O-]

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)[NH3+])OC.CS(=O)(=O)[O-]

Synonyme

Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]carbonyl]-, monomethanesulfonate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.